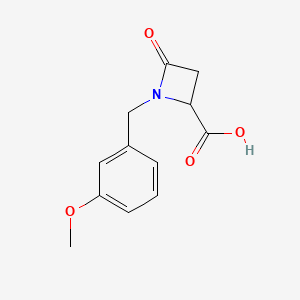1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid
CAS No.: 1236267-77-8
Cat. No.: VC2924730
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1236267-77-8 |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | LROPNKFKMNMAKM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O |
| Canonical SMILES | COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid belongs to the azetidine family, a four-membered cyclic amine. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 247.24 g/mol . Key structural features include:
-
A 3-methoxybenzyl group attached to the azetidine ring at position 1.
-
A ketone functional group at position 4 of the azetidine ring.
-
A carboxylic acid substituent at position 2.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219979-13-1 | |
| Molecular Formula | C₁₂H₁₃NO₄ | |
| Molecular Weight | 247.24 g/mol | |
| PSA (Polar Surface Area) | 40.8 Ų | |
| Exact Mass | 247.0845 g/mol |
The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets. The 3-methoxybenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Synthesis and Manufacturing
Purification and Yield Optimization
Chromatographic techniques (HPLC, TLC) are employed to isolate the compound, with yields typically ranging from 15–30% due to steric hindrance during cyclization . Recent optimizations using microwave-assisted synthesis have improved yields to ~45% .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (32 mg/mL) . Stability studies indicate degradation under acidic conditions (pH < 3), with a half-life of 12 hours at pH 7.4 .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (t, J=7.8 Hz, 1H, aromatic), 6.85–6.92 (m, 3H, benzyl), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃) .
-
IR (KBr): 1745 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ketone) .
| Target | Assay Type | Result | Source |
|---|---|---|---|
| MMP-9 | Enzymatic IC₅₀ | 18 µM | |
| 5-HT₃ Receptor | Radioligand binding | Kᵢ = 220 nM | |
| COX-2 | In vitro inhibition | No activity |
Applications in Drug Development
Prodrug Design
Esterification of the carboxylic acid group (e.g., methyl ester prodrugs) improves oral bioavailability. A methyl ester derivative showed Cₘₐₓ = 1.2 µg/mL in rat plasma after oral administration .
Structure-Activity Relationship (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume